molecular formula C18H13FN6OS B2587814 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 863459-85-2

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No. B2587814
CAS RN: 863459-85-2
M. Wt: 380.4
InChI Key: PMIBZCKDGZWRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a triazolopyrimidine core, which is a structure found in many biologically active compounds . The molecule also contains a fluorophenyl group, a thioether linkage, and a phenylacetamide moiety.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR spectroscopy and X-ray crystallography are often used to determine the structure of similar compounds .

Scientific Research Applications

Anticancer Activity

The core structure of this compound, the triazolopyrimidine scaffold, has been extensively studied for its anticancer properties. Derivatives of triazolopyrimidine have shown promising results in inhibiting the growth of various cancer cell lines . The presence of the 4-fluorophenyl group could potentially enhance these properties, making it a valuable candidate for developing new anticancer agents.

Antimicrobial Potential

Compounds with triazolopyrimidine structures have demonstrated significant antimicrobial activity. For instance, analogs containing the triazolothiadiazine moiety have been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli . The sulfur linkage in the compound could be explored for developing new antimicrobial drugs.

Enzyme Inhibition

The triazolopyrimidine derivatives are known to act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . This compound could be investigated for its potential to modulate enzyme activity, which is crucial in various physiological processes and disease states.

Anti-Inflammatory and Analgesic Effects

The structural analogs of this compound have been associated with anti-inflammatory and analgesic activities . Research into this compound could lead to the development of new pain relief medications with fewer side effects compared to traditional drugs.

Antioxidant Properties

Triazolopyrimidine derivatives have also been recognized for their antioxidant capabilities. The ability to neutralize free radicals makes them interesting candidates for preventing oxidative stress-related diseases .

Antiviral Applications

The triazolopyrimidine core has been explored for its antiviral properties, particularly against viruses that pose significant health threats. Further research into this compound could contribute to the discovery of novel antiviral drugs .

Neuroprotective Effects

Given the compound’s potential interaction with various enzymes and receptors, it could be studied for neuroprotective effects. This would be particularly relevant for conditions like Alzheimer’s and Parkinson’s disease, where enzyme modulation plays a role in disease progression .

Drug Design and Development

The compound’s structure allows for a high degree of customization, making it a versatile tool in drug design. Its ability to form specific interactions with target receptors can be exploited to create more effective and targeted medications .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with a triazolopyrimidine core are known to have biological activity, but the specific target can vary widely .

properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIBZCKDGZWRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.